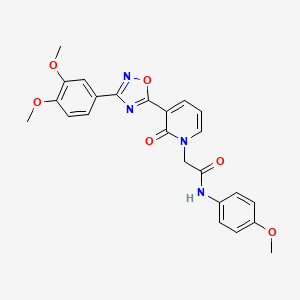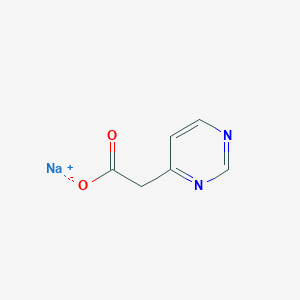
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Crystallography
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone has been studied for its synthesis methods and crystallographic properties. Huang et al. (2021) described the synthesis of similar boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures of the compounds were confirmed by spectroscopy and mass spectrometry, and single crystals were measured by X-ray diffraction. Density Functional Theory (DFT) was utilized to further calculate the molecular structures, which were consistent with the crystal structures determined by single-crystal X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
Compounds with structures similar to the mentioned compound have been evaluated for their antimicrobial and antimycobacterial activities. Narasimhan et al. (2011) synthesized a series of compounds and screened them for their antimicrobial and antimycobacterial activities. They found that some compounds exhibited potent activity, comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).
Bioactivity and Pharmacophores
The imidazo[1,2-a]pyridine fragment, part of the compound's structure, has been widely used due to its different types of bioactivity. Lifshits et al. (2015) discussed various methods of production for popular 2-aminopyridines and developed a direct method for oxidizing the methyl group in compound 1 without preliminary protection of the amino group. This method allowed for a one-pot synthesis of the precursor of alcohol 1, demonstrating the compound's potential as a pharmacophore (Lifshits et al., 2015).
作用機序
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of imidazole derivatives can vary widely depending on their structure and the target they interact with. For example, some imidazole derivatives act by inhibiting key enzymes in the biochemical pathways of pathogens .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Imidazole compounds are generally highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms .
将来の方向性
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-2-18-19(22)20(25-13-24-18)29-17-7-9-27(12-17)21(28)16-5-3-15(4-6-16)11-26-10-8-23-14-26/h3-6,8,10,13-14,17H,2,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSQQRUVMMWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)
![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)
![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)


![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)
